molecular formula C15H14N3NaO2 B7823198 CID 101879

CID 101879

Cat. No.: B7823198
M. Wt: 291.28 g/mol
InChI Key: GNTPCYMJCJNRQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 101879 is a useful research compound. Its molecular formula is C15H14N3NaO2 and its molecular weight is 291.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ontological Modeling in Anti-coronaviral Drugs

A comprehensive literature collection and annotation identified numerous chemical drugs and antibodies effective against human coronavirus infection, both in vitro and in vivo. A notable approach involved using the Coronavirus Infectious Disease Ontology (CIDO) as an ontological platform to represent these drugs, compounds, drug targets, and associated biological processes. This methodology facilitated the systematic analysis of the knowledgebase for scientific insights and supported rational drug design strategies, such as the proposed “Host-coronavirus interaction (HCI) checkpoint cocktail” strategy (Liu et al., 2021).

Cardiovascular Research and Arrhythmia

The Circulation Research Thematic Synopsis on Cardiac Arrhythmias provides an extensive overview of recent scientific discoveries in cardiovascular research. This collection includes top downloaded original research articles, review articles, and a comprehensive synopsis of findings, organized thematically. The insights from these studies contribute significantly to the understanding of cardiac arrhythmias, their underlying molecular mechanisms, and potential therapeutic targets (Circulation Research, 2012).

Computational Fluid Dynamics (CFD) Code Calibration and Validation

A review focusing on CFD code calibration and validation discusses the methodology and terminology used in this domain, particularly in nuclear reactor analyses and aerospace applications. The paper proposes a new framework for building confidence in CFD predictions, emphasizing the need for explicit conceptual models, objective measures of applicability, and a clear linkage between observation and prediction scales. This framework aims to overcome the limitations of previous procedures and delineate the causes of uncertainty in CFD predictions (Oberkampf, 1993).

Psychosocial Adaptation to Chronic Illness and Disability

The virtue-based psychosocial adaptation model (V-PAM) was proposed to enhance understanding and guide future interdisciplinary research in the area of psychosocial adaptation to chronic illness and disability (CID). This model incorporates five key qualities: courage, practical wisdom, commitment to action, integrity, and emotional transcendence. The V-PAM aims to provide a comprehensive framework for understanding the complex process of psychosocial adaptation in individuals facing chronic illness and disability (Kim et al., 2016).

Properties

IUPAC Name

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPCYMJCJNRQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.